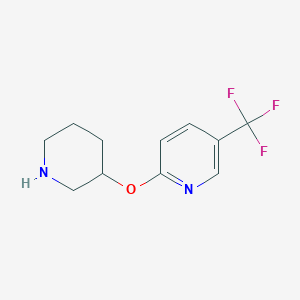![molecular formula C15H17NO B13603134 C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a cyclopropyl group attached to a methylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the introduction of a methoxy group to the naphthalene ring. This can be achieved through a methylation reaction using methanol and a suitable catalyst.
Cyclopropylation: The next step is the introduction of the cyclopropyl group. This can be done through a cyclopropanation reaction using a cyclopropyl halide and a strong base.
Amination: The final step involves the introduction of the methylamine group. This can be achieved through a nucleophilic substitution reaction using methylamine and a suitable leaving group on the naphthalene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can yield hydro derivatives.
Wissenschaftliche Forschungsanwendungen
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C-(2-Methoxy-naphthalen-1-yl)-methylamine: This compound is similar in structure but lacks the cyclopropyl group.
2-Methoxy-1-naphthaldehyde: This compound has a similar naphthalene ring structure but with an aldehyde group instead of a methylamine moiety.
Uniqueness
C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine is unique due to the presence of both the cyclopropyl and methylamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
[2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H17NO/c1-17-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(13)9-16/h2-7,11,13H,8-9,16H2,1H3 |
InChI-Schlüssel |
VLAAANYQUSUYBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CC3CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





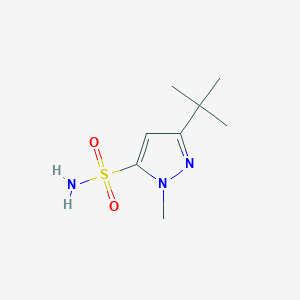
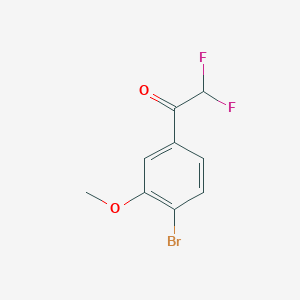

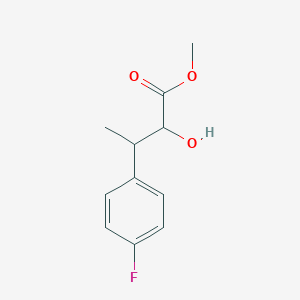

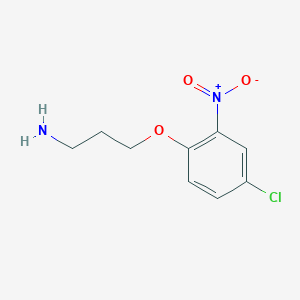
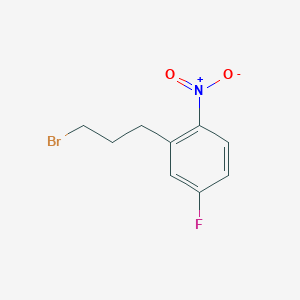
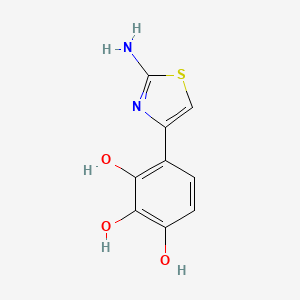
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
